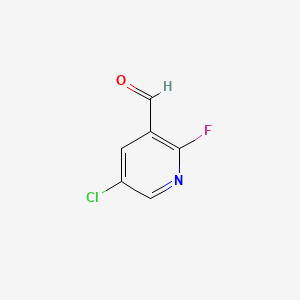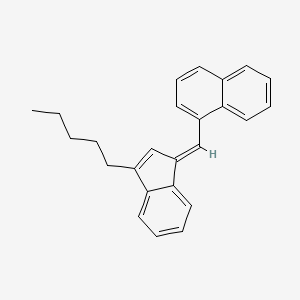
5-クロロ-2-フルオロニコチナルデヒド
概要
説明
5-Chloro-2-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 g/mol . It is a fluorinated building block used in various chemical syntheses and research applications . The compound is characterized by the presence of both chlorine and fluorine atoms attached to a nicotinaldehyde structure, making it a valuable intermediate in organic synthesis .
科学的研究の応用
5-Chloro-2-fluoronicotinaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: As an intermediate in the development of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
作用機序
Target of Action
5-Chloro-2-fluoronicotinaldehyde is primarily used in the preparation of trisubstituted amine compounds . These compounds are known to act as CETP inhibitors . CETP, or Cholesteryl Ester Transfer Protein, plays a crucial role in the reverse transport of cholesterol, which is a fundamental process in the regulation of body cholesterol levels.
Biochemical Pathways
The biochemical pathways affected by 5-Chloro-2-fluoronicotinaldehyde are likely related to cholesterol metabolism, given its role in the synthesis of CETP inhibitors. CETP is involved in the transfer of cholesterol esters and triglycerides between lipoproteins. Inhibition of CETP can lead to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol .
Result of Action
The molecular and cellular effects of 5-Chloro-2-fluoronicotinaldehyde’s action would be primarily related to changes in cholesterol transport and metabolism. By inhibiting CETP, it could potentially lead to increased HDL cholesterol levels and decreased LDL cholesterol levels .
生化学分析
Biochemical Properties
5-Chloro-2-fluoronicotinaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of trisubstituted amine compounds . The compound’s aldehyde group allows it to form Schiff bases with primary amines, which can further react to form more complex structures. This interaction is crucial in the development of CETP inhibitors, which are used to regulate cholesterol levels in the body .
Cellular Effects
5-Chloro-2-fluoronicotinaldehyde has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in cellular functions . Additionally, it has been shown to interact with cellular proteins, potentially affecting their activity and stability. These interactions can lead to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-Chloro-2-fluoronicotinaldehyde exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . The compound’s ability to form Schiff bases with primary amines is a key aspect of its mechanism of action. This interaction can result in the modulation of enzyme activity and changes in gene expression, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-fluoronicotinaldehyde have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 5-Chloro-2-fluoronicotinaldehyde can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular functions .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-fluoronicotinaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of careful dosage optimization in research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoronicotinaldehyde typically involves the halogenation of nicotinaldehyde derivatives. One common method includes the reaction of 5-chloronicotinaldehyde with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a suitable solvent to achieve high yield and purity .
Industrial Production Methods
Industrial production of 5-Chloro-2-fluoronicotinaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency . The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
5-Chloro-2-fluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-fluoronicotinic acid.
Reduction: Formation of 5-chloro-2-fluoronicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 5-Chloro-2-fluoropyridine-3-carboxaldehyde
- 5-Chloro-2-fluoro-3-formylpyridine
- 2-Chloro-5-fluoronicotinaldehyde
Uniqueness
5-Chloro-2-fluoronicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms on the nicotinaldehyde structure enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
特性
IUPAC Name |
5-chloro-2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGTZGCJLKCEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654216 | |
| Record name | 5-Chloro-2-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882679-90-5 | |
| Record name | 5-Chloro-2-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)
![Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B584612.png)

![N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B584614.png)






![4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B584625.png)
![N,N-[Dithiobis[(carbonylphenylimido)-2,1-ethanediyl]]bis(3-maleimidopropanamide)](/img/structure/B584632.png)
